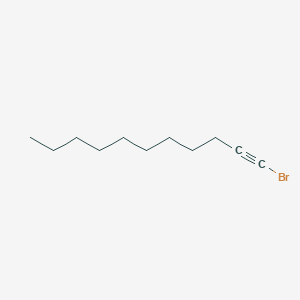![molecular formula C20H14 B14443994 1,2-Dihydrobenzo[j]fluoranthene CAS No. 73560-79-9](/img/structure/B14443994.png)
1,2-Dihydrobenzo[j]fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrobenzo[j]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of multiple fused aromatic rings. This compound is part of a larger family of PAHs, which are known for their stability and unique chemical properties. PAHs are often found in fossil fuels and are released during the incomplete combustion of organic matter .
Vorbereitungsmethoden
The synthesis of 1,2-Dihydrobenzo[j]fluoranthene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under high-temperature conditions. For instance, treating 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene with flash vacuum thermolysis (FVT) at temperatures above 900°C results in the formation of this compound . Industrial production methods often involve similar high-temperature processes to ensure the efficient formation of the desired compound.
Analyse Chemischer Reaktionen
1,2-Dihydrobenzo[j]fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols and quinones. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents such as nitro groups or halogens are introduced into the aromatic rings.
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrobenzo[j]fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Research on its biological effects, including its potential carcinogenicity, is ongoing. It serves as a reference compound in toxicological studies.
Medicine: While not directly used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism by which 1,2-Dihydrobenzo[j]fluoranthene exerts its effects involves its interaction with cellular components. In biological systems, it is metabolized into reactive intermediates, such as dihydrodiols and quinones, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include enzymes involved in detoxification pathways, such as cytochrome P450 enzymes.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydrobenzo[j]fluoranthene is similar to other PAHs, such as benzo[a]fluoranthene, benzo[b]fluoranthene, and benzo[k]fluoranthene. These compounds share similar structures but differ in the arrangement of their aromatic rings. The uniqueness of this compound lies in its specific ring fusion pattern, which influences its chemical reactivity and biological effects .
Similar compounds include:
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[k]fluoranthene
These compounds are often studied together to understand the broader implications of PAHs in environmental and health-related research.
Eigenschaften
CAS-Nummer |
73560-79-9 |
|---|---|
Molekularformel |
C20H14 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaene |
InChI |
InChI=1S/C20H14/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-3,5-9,11-12H,4,10H2 |
InChI-Schlüssel |
WUZTUODMLUMLGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=C1)C=CC=C3C4=C2C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


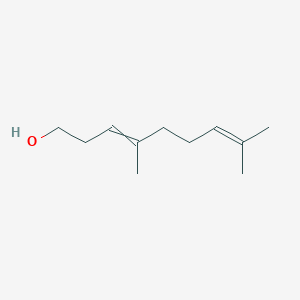
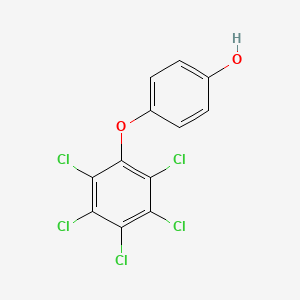
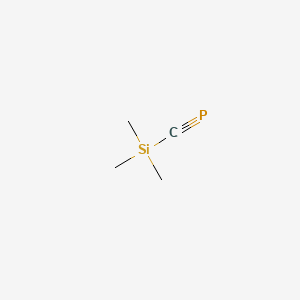


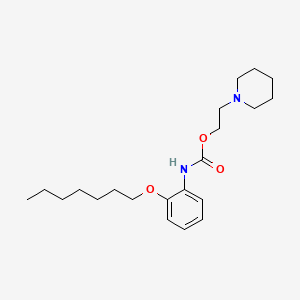

![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

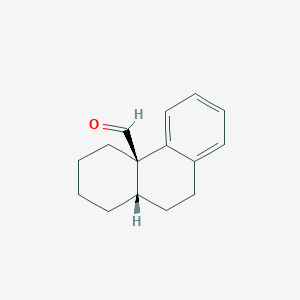
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)

